Benzyl alcohol, alpha-vinyl-, carbamate
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Overview
Description
Benzyl alcohol, alpha-vinyl-, carbamate is an organic compound that combines the structural features of benzyl alcohol and carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl alcohol, alpha-vinyl-, carbamate can be achieved through several methods. One common approach involves the Curtius rearrangement of acryloyl azide to form vinyl isocyanate, which is then codistilled with a solvent like toluene into benzyl alcohol containing a catalyst and inhibitor . Another method involves the use of 1,1’-carbonyldiimidazole as an eco-friendly acylation agent for the mechanochemical preparation of carbamates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow processes and biocatalysis has been explored to enhance the efficiency and sustainability of the production .
Chemical Reactions Analysis
Types of Reactions: Benzyl alcohol, alpha-vinyl-, carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the vinyl group under mild conditions.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted carbamates and ureas.
Scientific Research Applications
Benzyl alcohol, alpha-vinyl-, carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Mechanism of Action
The mechanism of action of benzyl alcohol, alpha-vinyl-, carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form stable covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The vinyl group can undergo addition reactions with various biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Benzyl carbamate: Shares the benzyl and carbamate groups but lacks the vinyl functionality.
Vinyl carbamate: Contains the vinyl and carbamate groups but lacks the benzyl moiety.
Phenyl carbamate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: Benzyl alcohol, alpha-vinyl-, carbamate is unique due to the presence of both benzyl and vinyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
73826-14-9 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-phenylprop-2-enyl carbamate |
InChI |
InChI=1S/C10H11NO2/c1-2-9(13-10(11)12)8-6-4-3-5-7-8/h2-7,9H,1H2,(H2,11,12) |
InChI Key |
HHDPLRHWNKFNAJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC=C1)OC(=O)N |
Origin of Product |
United States |
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